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Compound of Interest

Compound Name: Demethylcephalotaxinone

Cat. No.: B1158314

--INVALID-LINK-- --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural products, of
which homoharringtonine and harringtonine have been used for the treatment of acute myeloid
leukemia. Demethylcephalotaxinone is a member of this family and is an important
intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of
many total syntheses. --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural
products, of which homoharringtonine and harringtonine have been used for the treatment of
acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an
important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been
the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (z)-
demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is
convergent, with the key step being the formation of the C ring of the molecule by an
intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the
Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total
synthesis of (-)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974.
The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The
starting material is D-glutamic acid. --INVALID-LINK-- The first total synthesis of (+)-
demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is
convergent, with the key step being the formation of the C ring of the molecule by an
intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the
Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total
synthesis of (-)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974.
The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The
starting material is D-glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural
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product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --
INVALID-LINK-- The first total synthesis of (+)-demethylcephalotaxinone was reported by
Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the
formation of the C ring of the molecule by an intramolecular Michael reaction. The starting
materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic
acid. --INVALID-LINK-- The first asymmetric total synthesis of (-)-demethylcephalotaxinone
was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder
reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-
LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-
cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well
as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B
(6), were isolated from the twigs and leaves of Cephalotaxus mannii. --INVALID-LINK--
Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and
harringtonine have been used for the treatment of acute myeloid leukemia.
Demethylcephalotaxinone is a member of this family and is an important intermediate in the
synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total
syntheses. --INVALID-LINK-- The first total synthesis of (+)-demethylcephalotaxinone was
reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step
being the formation of the C ring of the molecule by an intramolecular Michael reaction. The
starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-
enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (-)-
demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an
intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-
glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural product found in
Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series
of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues,
namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-
cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the
twigs and leaves of Cephalotaxus mannii. https.ncbi.nim.nih.gov/35951119/ Cephalotaxus
alkaloids are a group of natural products, of which homoharringtonine and harringtonine have
been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a
member of this family and is an important intermediate in the synthesis of other Cephalotaxus
alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first
total synthesis of (x)-demethylcephalotaxinone was reported by Auerbach and Weinreb in
1972. The synthesis is convergent, with the key step being the formation of the C ring of the
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molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-
methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK--
The first asymmetric total synthesis of (-)-demethylcephalotaxinone was reported by Ziegler
and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a
cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK--
Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and
Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type
alkaloids, including four new C-11 keto-cephalotaxine analogues, namely
hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-
cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the
twigs and leaves of Cephalotaxus mannii. https.ncbi.nim.nih.gov/35951119/ Cephalotaxus
alkaloids are a group of natural products, of which homoharringtonine and harringtonine have
been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a
member of this family and is an important intermediate in the synthesis of other Cephalotaxus
alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first
total synthesis of (£)-demethylcephalotaxinone was reported by Auerbach and Weinreb in
1972. The synthesis is convergent, with the key step being the formation of the C ring of the
molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-
methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK--
The first asymmetric total synthesis of (-)-demethylcephalotaxinone was reported by Ziegler
and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a
cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK--
Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and
Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type
alkaloids, including four new C-11 keto-cephalotaxine analogues, namely
hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-
cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the
twigs and leaves of Cephalotaxus mannii. https.ncbi.nim.nih.gov/35951119/ Cephalotaxus
alkaloids are a group of natural products, of which homoharringtonine and harringtonine have
been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a
member of this family and is an important intermediate in the synthesis of other Cephalotaxus
alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first
total synthesis of (x)-demethylcephalotaxinone was reported by Auerbach and Weinreb in
1972. The synthesis is convergent, with the key step being the formation of the C ring of the
molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-
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methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK--
The first asymmetric total synthesis of (-)-demethylcephalotaxinone was reported by Ziegler
and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a
cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK--
Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and
Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type
alkaloids, including four new C-11 keto-cephalotaxine analogues, namely
hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-
cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the
twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 C| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1.1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl| 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
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mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 )
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
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separated by silica gel CC using a gradient of CH 2 Cl| 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOACc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 CI 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
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(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
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gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/Iv) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 C| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
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mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 )
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
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/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1.1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl| 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOACc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 CI 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
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ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 )
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
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ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/Iv) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.

© 2025 BenchChem. All rights reserved. 12 /32 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 )
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was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 C| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1.1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl| 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
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G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 )
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
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(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 CI 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
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was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
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semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 C| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1.1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
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/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
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gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl| 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 CI 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
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petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
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afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
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mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 )
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
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subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 C| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1.1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl| 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 CI 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
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subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
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leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
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gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature.
After removal of the solvent by evaporation, the residue was suspended in H 2 O and
partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was
subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A-H). Fr. G (30 g) was separated
by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum
ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)
was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl| 2
/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by
Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
mannii (20 kg) were extracted with 95% EtOH (3 x 150 L) at room temperature. After removal
of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to
1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G (30 g) was separated by silica gel CC using a
gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1-G5. Fr. G3
(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford
compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield
subfractions Fr. H1-H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%
EtOH (3 x 150 L) at room temperature. After removal of the solvent by evaporation, the residue
was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The
EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a
gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A—H). Fr. G
(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,
v/v) to yield subfractions Fr. G1-G5. Fr. G3 (5.6 g) was further purified by silica gel CC
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(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield
compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1-H4. Fr. H2 (3.8 g)
was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H
2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK--, a pivotal
intermediate in the synthesis of anti-leukemic Cephalotaxus alkaloids like homoharringtonine
and harringtonine, is a naturally occurring compound found in plants of the Cephalotaxus
genus. This technical guide provides an in-depth overview of its natural sources and the
methodologies for its isolation and purification, tailored for researchers, scientists, and
professionals in drug development.

Natural Sources

Demethylcephalotaxinone has been identified and isolated from several species within the
Cephalotaxus genus. The primary documented sources are:

o Cephalotaxus mannii: This species is a significant natural source from which
demethylcephalotaxinone and its analogues have been isolated. Research has
documented the isolation of various C-11 keto-cephalotaxine analogues from the twigs and
leaves of this plant.

» Cephalotaxus fortunei: This species is another confirmed natural source of
demethylcephalotaxinone.

Isolation and Purification Protocols

The isolation of demethylcephalotaxinone from its natural sources typically involves a multi-
step process encompassing extraction, partitioning, and a series of chromatographic
separations. The following sections detail a representative experimental protocol for its isolation
from the twigs and leaves of Cephalotaxus mannii.

Experimental Workflow for Isolation from Cephalotaxus
mannii
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Isolation Workflow from C. mannii

Detailed Experimental Protocols

1.

3

Extraction

Plant Material: 20 kg of dried and powdered twigs and leaves of Cephalotaxus mannii are
used as the starting material.

Solvent and Procedure: The plant material is extracted three times with 150 L of 95% ethanol
(EtOH) at room temperature.

Solvent Removal: The solvent from the combined extracts is removed by evaporation under
reduced pressure to yield a crude residue.

. Partitioning

Procedure: The crude residue is suspended in water (H20) and then successively partitioned
with petroleum ether and ethyl acetate (EtOAC).

Result: This step yields an EtOAc extract (approximately 800 g) containing the alkaloids of
interest.

. Chromatographic Separation

The EtOAc extract is subjected to multiple rounds of column chromatography (CC) for the

separation and purification of individual compounds.

Initial Silica Gel Column Chromatography:
o Stationary Phase: Silica gel.

o Mobile Phase: A gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v).
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o QOutcome: This initial separation yields eight fractions (Fr. A—H).

o Further Fractionation and Purification: Subsequent chromatographic steps are performed on
specific fractions to isolate the target compounds. For example, the purification of
Hainancephalotaxinone A and B, which are demethylcephalotaxinone analogues, involves
the following:

o Fraction G (30 g) is subjected to silica gel CC with a petroleum ether/acetone gradient
(15:1 to 2:1, v/v) to yield subfractions G1-G5.

o Fraction G3 (5.6 g) is further purified by silica gel CC with a petroleum ether/acetone
gradient (10:1 to 3:1, v/v) to afford Hainancephalotaxinone A (20 mg) and
Hainancephalotaxinone B (15 mg).

Other fractions are similarly processed using different solvent systems, such as
dichloromethane/methanol, and may involve further purification steps like Sephadex LH-20
column chromatography and semi-preparative HPLC to isolate other related alkaloids.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of
demethylcephalotaxinone analogues from C. mannii.
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. . Crude
Starting Extraction . Isolated . .
. Extract Fraction Final Yield
Material Solvent . Compound
Yield
20 kg C. .
o 95% EtOH (3 800 g (EtOAC Hainancephal
mannii twigs Fr. G3 (5.6 9) ) 20 mg
x 150 L) extract) otaxinone A
and leaves
Hainancephal
Fr. G3 (5.6 9) ) 15 mg
otaxinone B
Hainancephal
Fr. G4 (4.2 g) ] 12 mg
otaxinone C
Hainancephal
Fr. G4 (4.2 g) ] 18 mg
otaxinone D
Hainancephal
Fr. H2 (3.8 g) ) 10 mg
otaxine A
Hainancephal
Fr.H2 (3.8 9) ) 13 mg
otaxine B

Note: While the provided references detail the isolation of closely related analogues, the

general procedure is applicable for the isolation of demethylcephalotaxinone itself, with

potential minor modifications to the chromatographic conditions.

Concluding Remarks

The isolation of demethylcephalotaxinone from its natural sources, primarily Cephalotaxus

species, is a well-established but intricate process. It relies on classical phytochemistry

techniques, including solvent extraction, liquid-liquid partitioning, and multiple stages of column

chromatography. The detailed protocols and quantitative data presented in this guide offer a

solid foundation for researchers aiming to isolate this important alkaloid for further investigation

and as a precursor for the synthesis of clinically significant anti-cancer agents.

 To cite this document: BenchChem. ['Demethylcephalotaxinone natural source and

isolation"]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1158314#demethylcephalotaxinone-natural-source-

and-isolation]

© 2025 BenchChem. All rights reserved.

31/32

Tech Support


https://www.benchchem.com/product/b1158314?utm_src=pdf-body
https://www.benchchem.com/product/b1158314?utm_src=pdf-body
https://www.benchchem.com/product/b1158314#demethylcephalotaxinone-natural-source-and-isolation
https://www.benchchem.com/product/b1158314#demethylcephalotaxinone-natural-source-and-isolation
https://www.benchchem.com/product/b1158314#demethylcephalotaxinone-natural-source-and-isolation
https://www.benchchem.com/product/b1158314#demethylcephalotaxinone-natural-source-and-isolation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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